Cas no 1805072-19-8 (Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate)

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features both difluoromethyl and trifluoromethyl groups, enhancing its reactivity and stability in synthetic applications. The iodine substituent at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions. This compound is particularly valuable in the development of bioactive molecules due to its electron-withdrawing properties and potential as a building block for heterocyclic frameworks. Its ester functionality further facilitates derivatization, making it a useful intermediate in medicinal chemistry and material science applications. High purity and well-defined synthetic pathways ensure consistent performance in research settings.
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate structure
1805072-19-8 structure
Product Name:Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
CAS No:1805072-19-8
MF:C10H7F5INO2
MW:395.064572572708
CID:4894752
Update Time:2025-08-05

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
    • Inchi: 1S/C10H7F5INO2/c1-19-6(18)3-4-2-5(16)17-8(9(11)12)7(4)10(13,14)15/h2,9H,3H2,1H3
    • InChI Key: VXRXXSWCJQTKRD-UHFFFAOYSA-N
    • SMILES: IC1=CC(CC(=O)OC)=C(C(F)(F)F)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 326
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021136-250mg
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
1805072-19-8 95%
250mg
$1,078.00 2022-04-01
Alichem
A029021136-500mg
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
1805072-19-8 95%
500mg
$1,685.00 2022-04-01
Alichem
A029021136-1g
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
1805072-19-8 95%
1g
$3,184.50 2022-04-01

Additional information on Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate

Research Briefing on Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate (CAS: 1805072-19-8)

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate (CAS: 1805072-19-8) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have explored its utility in the development of novel pharmaceuticals, emphasizing its role in enhancing metabolic stability and binding affinity.

Recent research has focused on the synthetic pathways and optimization strategies for Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a scalable synthesis route that improves yield and purity, addressing previous challenges in large-scale production. The methodology involves a series of halogenation and fluorination steps, followed by esterification, which has been optimized to minimize by-products and reduce environmental impact. This advancement is critical for its application in high-throughput screening and preclinical development.

In addition to its synthetic utility, Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate has been investigated as a key building block for kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its incorporation into a series of pyridine-based compounds targeting the JAK-STAT pathway, which is implicated in inflammatory diseases and cancer. The fluorinated moieties were found to significantly enhance the compounds' pharmacokinetic properties, including improved plasma stability and reduced clearance rates. These findings underscore the compound's potential in designing next-generation therapeutics with enhanced efficacy and safety profiles.

Further applications of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate have been explored in agrochemical research. A recent report in Pest Management Science (2024) highlighted its use as a precursor for novel herbicides with selective activity against resistant weed species. The introduction of fluorine atoms was shown to increase lipophilicity and membrane permeability, leading to higher bioactivity at lower application rates. This aligns with the growing demand for environmentally sustainable agrochemicals with reduced ecological footprints.

Despite these promising developments, challenges remain in the widespread adoption of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate. Regulatory considerations, particularly regarding the environmental persistence of fluorinated compounds, require further investigation. Additionally, the cost of raw materials and the complexity of synthesis pose barriers to commercialization. Future research directions may focus on green chemistry approaches to mitigate these issues, as well as expanding its applications to other therapeutic areas such as antiviral and antimicrobial agents.

In conclusion, Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate (CAS: 1805072-19-8) represents a valuable scaffold in chemical biology and medicinal chemistry, with demonstrated utility in drug discovery and agrochemical development. Ongoing research continues to uncover its potential, driven by advancements in synthetic methodologies and a deeper understanding of its bioactive properties. As the field progresses, this compound is poised to play a pivotal role in addressing unmet medical and agricultural needs.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.